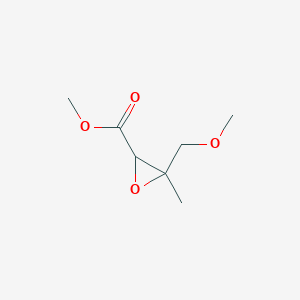

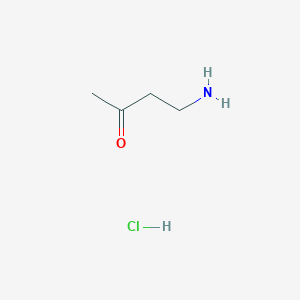

Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate is a compound that can be associated with various chemical reactions and possesses unique properties that make it a subject of interest in chemical research. It is related to compounds that have been studied for their potential in polymerization, synthesis of functionalized molecules, and as intermediates in the production of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves controlled polymerization and cycloaddition reactions. For instance, 1-Methoxy-2-methylpropylene oxide (MOMPO), a compound structurally similar to this compound, has been shown to polymerize in a controlled manner using a metal chloride as a Lewis acid catalyst, with GaCl3/THF being the best initiating system . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, providing a scaffold for further functionalization .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical and spectroscopic methods, including X-ray analysis. For example, the structure of methyl-2-methoxycarbonylmethylene- and -2-(formyl-methoxycarbonylmethylene)-2H-thiopyran-3-carboxylates was determined, revealing a Z-configuration of the side chain in position 2 of the ring .

Chemical Reactions Analysis

Chemical reactions involving this compound and its analogs include oxidative heterocyclization, which can lead to the formation of selenadiazole and thiadiazole derivatives . Moreover, the photoreaction of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions results in methoxylation and hydroxymethylation at specific positions on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound are influenced by their functional groups and molecular structure. For instance, the anionic polymerization of α-hydroxy-ω-carboxy-poly(methyl methacrylate) using a specific initiator followed by termination with carbon dioxide results in a polymer with a fairly narrow molecular weight distribution . Additionally, the radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, indicate that it can cross the blood-brain barrier and accumulate in cortical brain areas .

Applications De Recherche Scientifique

Chemoenzymatic Synthesis and Drug Synthesis

The chemoenzymatic approach has been applied to synthesize enantiomerically pure esters, demonstrating the versatility of methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate derivatives in synthesizing complex molecules. For example, (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester was prepared using carbon-chain elongation, starting from an over-expressed Bacillus subtilis epoxide hydrolase-catalyzed enantioselective hydrolysis. This method was crucial in the formal total synthesis of taurospongin A, highlighting its potential in drug synthesis (Fujino & Sugai, 2008).

Modification of Physical and Electrolytic Properties

The introduction of a methoxymethyl group to compounds has been shown to significantly affect their physical and electrolytic properties. This effect was observed in the study of propylene carbonate derivatives, where the presence of a methoxymethyl group altered the viscosity and ionic conductivity of electrolytic solutions. Such modifications are crucial for developing new materials with specific electrochemical properties (Nambu et al., 2013).

Heterocycle Formation and Herbicide Precursors

This compound derivatives have been used in the synthesis of complex heterocycles and as precursors for herbicide production. For instance, intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives led to the preparation of bicyclic compounds, which are valuable in herbicide development (Liepa et al., 1992).

Synthetic Pathways to Functionalized Molecules

The research also focuses on creating synthetic pathways to functionalized molecules for pharmaceutical applications. For example, a practical procedure for synthesizing methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, showcases the utility of these compounds in generating optically pure intermediates essential for drug development (Furutani et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(4-9-2)5(11-7)6(8)10-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCSWTWSKBOGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C(=O)OC)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)

![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)

![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)